3-(Bromomethyl)-5-fluorobenzeneboronic acid
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Overview
Description
3-(Bromomethyl)-5-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with bromomethyl and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-fluorobenzeneboronic acid typically involves the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be achieved through the reaction of the corresponding boronate ester with an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds with aryl halides or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are commonly used for coupling reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromomethyl group.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Oxidation Products: Oxidized derivatives of the original compound.
Scientific Research Applications
3-(Bromomethyl)-5-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable compound in medicinal chemistry.
Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-fluorobenzeneboronic acid primarily involves its reactivity as a boronic acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The bromomethyl group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the bromomethyl and fluorine substituents, making it less reactive in certain contexts.
3-(Bromomethyl)phenylboronic Acid: Similar structure but lacks the fluorine atom, which can affect its reactivity and applications.
5-Fluorobenzeneboronic Acid:
Uniqueness
3-(Bromomethyl)-5-fluorobenzeneboronic acid is unique due to the presence of both bromomethyl and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and makes the compound versatile for various synthetic applications. The fluorine atom can enhance the compound’s stability and influence its interactions with other molecules, while the bromomethyl group provides a site for further functionalization.
Properties
IUPAC Name |
[3-(bromomethyl)-5-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,11-12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMFXLLEVKMAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CBr)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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